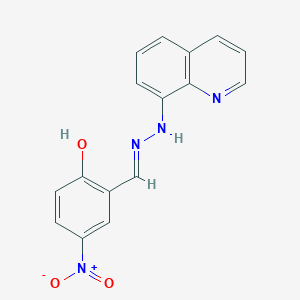![molecular formula C17H25N5O B6091206 6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6091206.png)
6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a nicotinamide derivative that has been synthesized using specific methods.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy homeostasis and metabolism. It has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the AMPK pathway. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. It is also relatively inexpensive compared to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is the study of its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and limitations.
Synthesis Methods
The synthesis of 6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves the reaction of nicotinamide with 2-isopropyl-1H-imidazole-1-carboxaldehyde, followed by the addition of N,N-dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a base catalyst such as potassium carbonate or sodium hydride. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system.
Properties
IUPAC Name |
6-(dimethylamino)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-13(2)16-18-9-11-22(16)10-5-8-19-17(23)14-6-7-15(20-12-14)21(3)4/h6-7,9,11-13H,5,8,10H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFJCEZITGSBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6091135.png)
![methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6091151.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1(2H)-phthalazinone](/img/structure/B6091158.png)
![1-{2-[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6091166.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6091167.png)

![3-phenyl-1H-pyrazole-4-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6091179.png)
![1-(5-{[(2,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6091184.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6091192.png)
![N-[(1-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea](/img/structure/B6091212.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 1-naphthoate](/img/structure/B6091217.png)
![6-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6091220.png)
![ethyl 4-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate](/img/structure/B6091234.png)
